molecular formula C16H22O2 B2761765 Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate CAS No. 105393-23-5

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate

Cat. No.: B2761765
CAS No.: 105393-23-5
M. Wt: 246.35
InChI Key: UCDAWOWWZUSWFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C16H22O2 It is a cyclopropane derivative, characterized by the presence of a tert-butylphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with 4-tert-butylstyrene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate
  • Ethyl 2-(4-isopropylphenyl)cyclopropanecarboxylate

Comparison: Ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, this compound exhibits different physicochemical properties, such as higher boiling point and altered solubility. These differences make it a valuable compound for specific applications where steric effects play a crucial role.

Properties

IUPAC Name

ethyl 2-(4-tert-butylphenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-5-18-15(17)14-10-13(14)11-6-8-12(9-7-11)16(2,3)4/h6-9,13-14H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDAWOWWZUSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a −40° C. solution of (E)-ethyl 3-(4-tert-butylphenyl)acrylate (1.0 g, 4.3 mol) in ether (20 mL), freshly prepared diazomethane was added dropwise over 10 minutes. Pd(OAc)2 (30 mg, 0.133 mol) was then added. The reaction mixture was stirred for another 10 min at −40° C., and then filtered through a pad of Celite® and precipitate washed with ether. The filtrate was concentrated in vacuo and the crude material was then purified via silica gel column chromatography to afford ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (0.9 g, 84%) as an oil.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

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